molecular formula C14H20N2O B8555733 N-phenyl-N-piperidin-3-yl-propionamide

N-phenyl-N-piperidin-3-yl-propionamide

Cat. No.: B8555733
M. Wt: 232.32 g/mol
InChI Key: RDUKFEYXIMQGRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-phenyl-N-piperidin-3-yl-propionamide is a useful research compound. Its molecular formula is C14H20N2O and its molecular weight is 232.32 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H20N2O

Molecular Weight

232.32 g/mol

IUPAC Name

N-phenyl-N-piperidin-3-ylpropanamide

InChI

InChI=1S/C14H20N2O/c1-2-14(17)16(12-7-4-3-5-8-12)13-9-6-10-15-11-13/h3-5,7-8,13,15H,2,6,9-11H2,1H3

InChI Key

RDUKFEYXIMQGRR-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(C1CCCNC1)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of N-(1-benzyl-piperidin-3-yl)-N-phenyl-propionamide (165) (150 mg) and Pd-C(10%, 50 mg) and MeOH (50 ml) was stirred under H2 (1 atm) for 24 hr. The catalyst was removed by filtration through Celite to give 166 as a colorless oil (105 mg, 97%). 1H-NMR (300 MHz, CDCl3) δ 7.41 (m, 3H), 7.10 (m, 2H), 3.20 (m 1H), 2.90 (m, 1H), 2.40-2.20 (m, 2H), 1.90 (m, 2H), 1.60 (m, 4H), 1.20 (m, 1H), 1.00 (t, 3H) ppm; LRMS (calculated for C14H21N2O) (M+1)+ 233, found 233.
Name
N-(1-benzyl-piperidin-3-yl)-N-phenyl-propionamide
Quantity
150 mg
Type
reactant
Reaction Step One
Name
Quantity
50 mg
Type
catalyst
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Yield
97%

Synthesis routes and methods II

Procedure details

Name
CCC(=O)N(c1ccccc1)C1CCCN(Cc2ccccc2)C1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

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